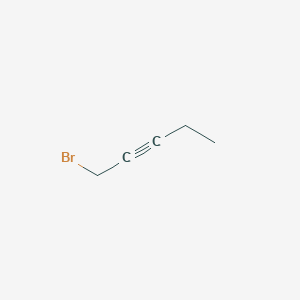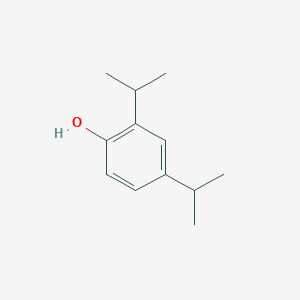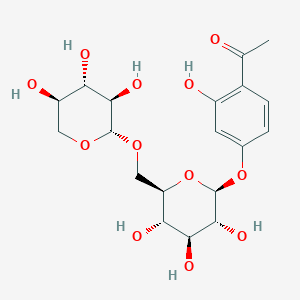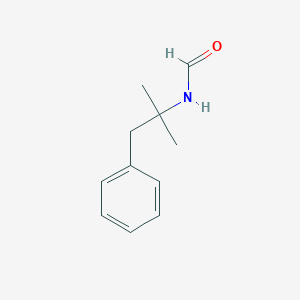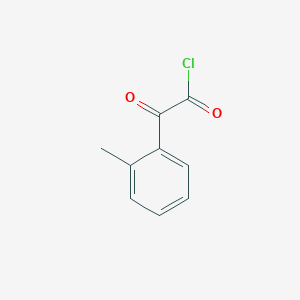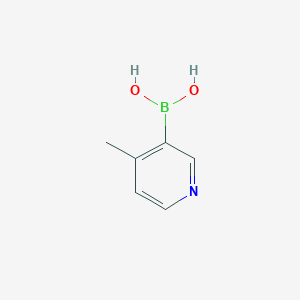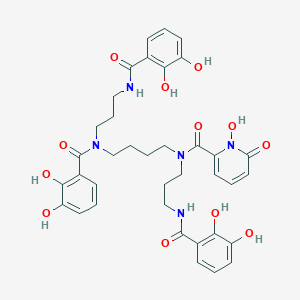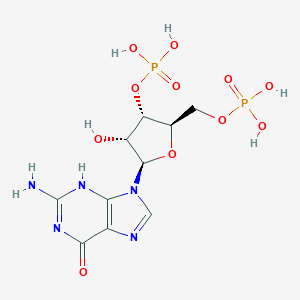
Capromab pendetide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capromab pendetide is a monoclonal antibody that is used in the diagnosis and treatment of prostate cancer. It is a radiolabeled antibody that binds to prostate-specific membrane antigen (PSMA), a protein that is found on the surface of prostate cancer cells.
作用機序
Capromab pendetide binds specifically to Capromab pendetide, a protein that is overexpressed on the surface of prostate cancer cells. Capromab pendetide is a type II transmembrane glycoprotein that is involved in the metabolism of folate and glutamate. Capromab pendetide binds to the extracellular domain of Capromab pendetide and is internalized by the cancer cells. The radiolabeled capromab pendetide emits radiation that damages the DNA of the cancer cells, leading to their death.
Biochemical and Physiological Effects
Capromab pendetide has been shown to have high affinity and specificity for Capromab pendetide, with minimal binding to other tissues. The radiolabeled capromab pendetide is rapidly cleared from the blood and excreted by the kidneys. The radiation emitted by the radiolabeled capromab pendetide has a short range, limiting the damage to surrounding healthy tissue. Capromab pendetide has been shown to be safe and well-tolerated in clinical trials.
実験室実験の利点と制限
Capromab pendetide has several advantages for lab experiments. It is a highly specific and sensitive tool for detecting and monitoring prostate cancer. It can be used to study the expression and function of Capromab pendetide in prostate cancer cells. It can also be used as a targeted therapy to deliver radiation to prostate cancer cells.
However, there are also limitations to the use of capromab pendetide in lab experiments. It is a radiolabeled antibody that requires specialized equipment and facilities for handling and disposal. It is also expensive and time-consuming to synthesize and radiolabel.
将来の方向性
There are several future directions for research on capromab pendetide. One area of research is the development of new radiolabeled antibodies that target other biomarkers in prostate cancer, such as prostate-specific antigen (PSA) or androgen receptor (AR). Another area of research is the optimization of the synthesis and radiolabeling methods for capromab pendetide, to improve its efficiency and reduce its cost. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of capromab pendetide in larger patient populations.
合成法
Capromab pendetide is synthesized by conjugating a chelator molecule, DTPA, to the monoclonal antibody, 7E11. DTPA is a chelating agent that binds to radioactive isotopes such as indium-111 or iodine-131. The radiolabeled capromab pendetide is then administered to patients, and its uptake by prostate cancer cells is visualized using imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).
科学的研究の応用
Capromab pendetide has been extensively studied in preclinical and clinical trials for its diagnostic and therapeutic applications in prostate cancer. In diagnostic imaging, capromab pendetide is used to detect the presence and extent of prostate cancer, as well as to monitor the response to treatment. In therapeutic applications, capromab pendetide is used as a targeted therapy to deliver radiation to prostate cancer cells, while sparing surrounding healthy tissue.
特性
CAS番号 |
145464-28-4 |
|---|---|
製品名 |
Capromab pendetide |
分子式 |
C10H15N5O11P2 |
分子量 |
443.2 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,16H,1H2,(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
XYVNHPYNSPGYLI-UUOKFMHZSA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)N=C(NC2=O)N |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)NC(=NC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





